molecular formula C15H19BrO B13201678 ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene

({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene

Cat. No.: B13201678
M. Wt: 295.21 g/mol
InChI Key: CVIDCCWGUHTEGW-UHFFFAOYSA-N
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Description

({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is an organic compound that features a benzene ring attached to a cyclohexene ring through a methoxy bridge, with a bromomethyl group on the cyclohexene ring. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene typically involves multiple steps:

    Bromination of Cyclohexene: Cyclohexene is first brominated to introduce the bromomethyl group. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Formation of the Methoxy Bridge: The bromomethylcyclohexene is then reacted with a suitable methoxy compound, such as methanol (CH₃OH), under basic conditions to form the methoxy bridge.

    Attachment to Benzene: Finally, the methoxy-substituted cyclohexene is coupled with benzene through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and alkylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.

    Reduction Reactions: The double bond in the cyclohexene ring can be reduced to form a cyclohexane ring using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or other hydrogenation catalysts.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Oxidation: Products can include alcohols, ketones, or carboxylic acids.

    Reduction: The major product is the fully saturated cyclohexane derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine

    Drug Development: Potential precursor for the synthesis of bioactive compounds with therapeutic properties.

    Biochemical Studies: Used in studies to understand the interaction of aromatic and aliphatic compounds with biological macromolecules.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

    Chemical Manufacturing: Employed in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism by which ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    (1-Bromomethylcyclohexane): Similar structure but lacks the methoxy bridge and benzene ring.

    (Cyclohex-3-en-1-yl)methanol: Similar structure but with a hydroxyl group instead of a bromomethyl group.

    Benzyl Bromide: Contains a benzene ring with a bromomethyl group but lacks the cyclohexene ring.

Uniqueness

({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is unique due to its combination of aromatic and aliphatic features, which allows it to participate in a wide range of chemical reactions. This dual nature makes it a versatile intermediate in organic synthesis and valuable in various scientific and industrial applications.

Properties

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

IUPAC Name

[1-(bromomethyl)cyclohex-3-en-1-yl]methoxymethylbenzene

InChI

InChI=1S/C15H19BrO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-5,7-8H,6,9-13H2

InChI Key

CVIDCCWGUHTEGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)(COCC2=CC=CC=C2)CBr

Origin of Product

United States

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